molecular formula C20H16ClN5O2S B2360836 N-(5-chloro-2-methylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide CAS No. 1242884-96-3

N-(5-chloro-2-methylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide

Cat. No. B2360836
CAS RN: 1242884-96-3
M. Wt: 425.89
InChI Key: UCCFRCAXPPRBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H16ClN5O2S and its molecular weight is 425.89. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Biological Assessment : The synthesis of fused heterocyclic 1,2,4-triazoles, which are structurally similar to the compound , has been explored due to their diverse biological properties. These compounds are synthesized using commercially available acids and amidoximes, followed by a series of reactions including hydrazinolysis, ester formation, and amide formations. The pharmacological activities of these compounds have also been studied, indicating a broad spectrum of potential applications (Karpina et al., 2019).

  • Anticancer and Antimicrobial Activities : Research has been conducted on N-aryl substituted phenyl acetamide analogs of triazolo phthalazines, which are structurally related to the compound . These compounds have been tested for their inhibition activity against cancer cell lines and antimicrobial activities, showcasing their potential in therapeutic applications (Kumar et al., 2019).

  • Antimicrobial Agents : Another study focused on synthesizing derivatives of thiazolidin-4-one, which are structurally related, to determine their antimicrobial activity. The synthesized compounds showed significant activity against various bacterial and fungal strains (Baviskar et al., 2013).

  • Herbicidal Activity : Some research has been directed towards developing compounds like N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, which are structurally related. These compounds have demonstrated excellent herbicidal activity on a broad spectrum of vegetation (Moran, 2003).

  • Synthesis of Novel Compounds : Studies have also been conducted on the synthesis of novel compounds with potential anti-inflammatory activity, showcasing the diverse synthetic possibilities and therapeutic potential of compounds related to the one (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S/c1-13-7-8-14(21)11-16(13)22-17(27)12-29-20-24-23-18-19(28)25(9-10-26(18)20)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCFRCAXPPRBNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.